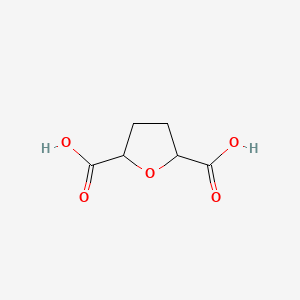

Tetrahydrofuran-2,5-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxolane-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZQRDJXBMLSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-43-8 | |

| Record name | 2,5-Anhydro-3,4-dideoxyhexaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2, tetrahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrahydrofuran-2,5-dicarboxylic Acid: Properties, Synthesis, and Applications

Abstract

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a bio-derived saturated heterocyclic dicarboxylic acid, is emerging as a pivotal platform chemical with significant potential in polymer science and pharmaceutical development. As a hydrogenated derivative of 2,5-Furandicarboxylic acid (FDCA), THFDCA offers enhanced flexibility and durability to polymers, positioning it as a sustainable alternative to petroleum-derived monomers like terephthalic acid and adipic acid. This guide provides a comprehensive overview of the chemical and physical properties of THFDCA, including its stereoisomeric forms. We will delve into established synthetic routes from biomass, detail its spectroscopic signature, and explore its reactivity. Furthermore, this document outlines its current and prospective applications, particularly as a monomer for advanced polyesters and polyamides and as a potential precursor in drug synthesis. Safety protocols and handling procedures are also provided for researchers and chemical professionals.

Chemical Identity and Molecular Structure

This compound, systematically named oxolane-2,5-dicarboxylic acid, is classified as a saturated heterocyclic dicarboxylic acid.[1] Its core structure consists of a five-membered tetrahydrofuran (THF) ring substituted with two carboxylic acid groups at the C2 and C5 positions. The presence of two chiral centers at these positions gives rise to three distinct stereoisomers: (2R,5S)-meso (cis), and a pair of enantiomers, (2R,5R) and (2S,5S) (trans). The cis-isomer is particularly well-documented in the literature.[1]

The molecular formula is C₆H₈O₅, corresponding to a molecular weight of 160.12 g/mol .[1][2][3] This structure imparts a unique combination of hydrophilicity, from the ether oxygen and carboxylic acids, and a flexible, non-aromatic backbone, which is key to its performance in polymer applications.[4]

Physicochemical Properties

The physical and chemical properties of THFDCA are summarized in the table below. It is important to note that values such as melting point can vary depending on the specific stereoisomer and purity of the sample. The compound is a white powder or crystalline solid under standard conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₅ | [1][2][3] |

| Molecular Weight | 160.12 g/mol | [1][2][3] |

| CAS Number | 6338-43-8 (General) | [2][3] |

| Melting Point | 106-109 °C to 195-200 °C (Isomer dependent) | [1][4][5] |

| Boiling Point | ~425.5 °C (Predicted) | [1][4] |

| Density | ~1.535 g/cm³ (Predicted) | [1] |

| LogP | -0.2 (Calculated) | [3] |

| Appearance | White powder / crystalline solid | [5] |

| Synonyms | oxolane-2,5-dicarboxylic acid, 2,5-Anhydro-3,4-dideoxyhexaric acid | [1][2] |

Synthesis and Manufacturing

THFDCA is strategically positioned as a bio-based chemical, with primary synthesis routes originating from renewable carbohydrate sources. The key precursor is often 5-hydroxymethylfurfural (HMF), a platform chemical derived from the dehydration of C6 sugars like fructose and glucose.[6]

Two predominant, industrially relevant pathways have been established:

-

Catalytic Hydrogenation of 2,5-Furandicarboxylic acid (FDCA): FDCA is first produced by the oxidation of HMF. Subsequently, the furan ring of FDCA is selectively hydrogenated to yield THFDCA. This process requires careful control to reduce the aromatic ring without affecting the carboxylic acid groups.[4]

-

Catalytic Oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM): In this route, HMF is first hydrogenated to produce THFDM. This diol is then oxidized to form THFDCA. This method has been shown to achieve high yields (over 90%) using hydrotalcite-supported gold nanoparticle catalysts in an aqueous medium under pressure and heat.[1][7]

The choice of pathway depends on catalyst efficiency, separation costs, and the desired purity of the final product. The THFDM oxidation route is particularly noted for its high yields and use of sustainable catalytic systems.[7]

References

- 1. This compound | 6338-43-8 | Benchchem [benchchem.com]

- 2. This compound | 6338-43-8 | FT28127 [biosynth.com]

- 3. This compound | C6H8O5 | CID 237334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sugar-energy.com [sugar-energy.com]

- 5. Supply Best Price 2, 5- Tetrahydrofuran Dicarboxylic Acid (THFDCA) CAS No. 6338-43-8 Used for Bio Based Polymer Materials - 2 5- Tetrahydrofuran Dicarboxylic Acid and Thfdca [ruidea.en.made-in-china.com]

- 6. The application of 2,5-Furandicarboxylic acid_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

The Green Horizon: A Technical Guide to the Synthesis of Tetrahydrofuran-2,5-dicarboxylic Acid from Biomass

Abstract

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is an emerging bio-based platform chemical with significant potential to displace petroleum-derived monomers in the polymer industry. Its saturated furanic structure offers unique properties for the synthesis of novel polyesters, polyamides, and polyurethanes, and it serves as a key precursor to adipic acid, a major component of nylon. This technical guide provides an in-depth exploration of the primary synthetic routes to THFDCA from renewable biomass resources. We will delve into the catalytic transformations, detailed experimental protocols, and mechanistic underpinnings of two principal pathways: the hydrogenation of 2,5-furandicarboxylic acid (FDCA) and the oxidation of tetrahydrofuran-2,5-dimethanol (THFDM). This document is intended for researchers, chemists, and professionals in the fields of green chemistry, polymer science, and drug development, offering a comprehensive resource for the sustainable production of this valuable monomer.

Introduction: The Imperative for Bio-Based Dicarboxylic Acids

The escalating demand for sustainable alternatives to petrochemicals has catalyzed extensive research into the valorization of biomass. Lignocellulosic biomass, a non-food-based renewable resource, is a rich source of carbohydrates that can be converted into a variety of platform chemicals. Among these, furan-based compounds have garnered considerable attention due to their structural similarity to aromatic compounds derived from petroleum.

This compound (THFDCA) stands out as a particularly promising bio-based monomer.[1] Unlike its aromatic counterpart, 2,5-furandicarboxylic acid (FDCA), the saturated tetrahydrofuran ring in THFDCA imparts greater flexibility and durability to polymers derived from it.[2] This makes THFDCA-based polymers well-suited for applications demanding high toughness and resilience, such as in automotive components and high-performance coatings.[2] Furthermore, THFDCA is a direct precursor to adipic acid, a high-volume commodity chemical used in the production of nylon-6,6.[3][4] The traditional synthesis of adipic acid relies on the energy-intensive and environmentally taxing oxidation of cyclohexane. A bio-based route through THFDCA presents a more sustainable and greener alternative.

This guide will provide a detailed technical overview of the two predominant strategies for synthesizing THFDCA from biomass, outlining the necessary precursors and the intricate catalytic systems that drive these transformations.

Synthetic Pathways from Biomass to THFDCA

The journey from raw biomass to THFDCA primarily involves two strategic routes, both originating from the key platform chemical 5-hydroxymethylfurfural (HMF), which is accessible from C6 sugars like fructose and glucose. The choice of pathway often depends on the desired intermediate and the available catalytic technologies.

Figure 1: High-level overview of the two primary synthetic routes for producing THFDCA from biomass.

Route 1: Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA)

This pathway first involves the oxidation of HMF to FDCA, a well-established process, followed by the selective hydrogenation of the furan ring to yield THFDCA. An alternative starting material for FDCA is mucic acid (galactaric acid), which can be obtained from the oxidation of galactose, a component of certain biomass sources like pectins.[5][6]

From Biomass-Derived Precursors to FDCA

The aerobic oxidation of HMF to FDCA can be efficiently achieved using a variety of heterogeneous catalysts, with platinum- and gold-based systems being particularly effective.[6][7] The reaction typically proceeds through intermediate species such as 2,5-diformylfuran (DFF) and 5-formyl-2-furancarboxylic acid (FFCA).[8]

Mucic acid, a C6 aldaric acid, can be dehydrated under acidic conditions to produce FDCA.[9][10] This method offers a direct route from certain biomass-derived sugars to FDCA without the isolation of HMF. The reaction is typically catalyzed by strong acids like p-toluenesulfonic acid (PTSA) at elevated temperatures.[9]

Catalytic Hydrogenation of FDCA to THFDCA

The selective hydrogenation of the furan ring in FDCA without reducing the carboxylic acid groups is the critical step in this route. Noble metal catalysts, particularly those based on ruthenium (Ru) and palladium (Pd), have demonstrated high efficacy for this transformation.[9][11]

The choice of catalyst is paramount for achieving high yields and selectivity. Ruthenium supported on metal oxides like alumina (Ru/Al₂O₃) is an efficient and economically viable option compared to palladium.[9][11] The interaction between the ruthenium nanoparticles and the support material influences the dispersion and size of the metal particles, which in turn dictates the catalytic activity.[9] The reaction is typically carried out in an aqueous medium under hydrogen pressure.

Reaction Mechanism Insight: The hydrogenation of the furan ring is believed to proceed via a stepwise addition of hydrogen atoms to the double bonds of the furan ring, mediated by the active sites on the ruthenium catalyst surface. The acidic or basic properties of the support can also play a role in the adsorption of the FDCA molecule and the subsequent surface reaction.

Experimental Protocol: Hydrogenation of FDCA with Ru/Al₂O₃

This protocol describes a typical batch hydrogenation of FDCA to THFDCA.

Materials:

-

2,5-Furandicarboxylic acid (FDCA)

-

5% Ru/Al₂O₃ catalyst

-

Deionized water

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Filtration system (e.g., syringe filter with 0.45 µm membrane)

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC)

Figure 2: Schematic of a typical high-pressure batch reactor setup for catalytic hydrogenation.

Procedure:

-

Reactor Charging: In a high-pressure autoclave, charge 1.0 g of FDCA, 0.1 g of 5% Ru/Al₂O₃ catalyst, and 50 mL of deionized water.

-

Sealing and Purging: Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas to remove any residual air.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to 3.0 MPa. Begin stirring and heat the reactor to the desired temperature (e.g., 80°C).

-

Reaction: Maintain the reaction conditions for a specified time (e.g., 4 hours). Monitor the pressure drop to track hydrogen consumption.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Product Recovery and Analysis: Open the reactor and filter the reaction mixture to separate the catalyst. The aqueous solution containing THFDCA can be analyzed by HPLC.

-

Purification (Optional): The product can be isolated by evaporation of the solvent and further purified by recrystallization if necessary.

Self-Validation:

-

HPLC Analysis: The conversion of FDCA and the yield of THFDCA can be quantified using HPLC with a suitable column (e.g., Aminex HPX-87H) and a UV detector.[12]

-

NMR Spectroscopy: The structure of the purified THFDCA can be confirmed by ¹H and ¹³C NMR spectroscopy.

Data Summary: FDCA to THFDCA Hydrogenation

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | FDCA Conversion (%) | THFDCA Yield (%) | Reference |

| Ru | Al₂O₃ | 80 | 3.1 | 4 | >99 | ~99 | [9][11] |

| Pd | SiO₂ | 140 | 4.9 | 2 | >99 | 88 | [12] |

Table 1: Comparison of catalytic systems for the hydrogenation of FDCA to THFDCA.

Route 2: Oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM)

This alternative route involves the initial hydrogenation of HMF to THFDM, followed by the selective oxidation of the two primary alcohol groups to carboxylic acids.[10][13]

From HMF to THFDM

The hydrogenation of HMF to THFDM requires catalysts that can reduce both the aldehyde group and the furan ring. Palladium on alumina (Pd/Al₂O₃) is a commonly used catalyst for this transformation, achieving high yields of THFDM.[13] Homogeneous catalysts based on ruthenium have also been investigated.[14]

Catalytic Aerobic Oxidation of THFDM to THFDCA

The selective oxidation of the two hydroxyl groups in THFDM to carboxylic acids is a key step in this pathway. Gold nanoparticles supported on hydrotalcite (Au/HT) have emerged as highly effective catalysts for this aerobic oxidation in water.[10][13]

The choice of gold as the active metal is driven by its high selectivity for the oxidation of primary alcohols to carboxylic acids.[13] The hydrotalcite support plays a crucial role by providing a basic environment, which facilitates the reaction without the need for a homogeneous base, making the process more environmentally friendly.[13] The Mg/Al ratio in the hydrotalcite can be tuned to optimize the basicity and, consequently, the catalytic performance.[13]

Reaction Mechanism Insight: The aerobic oxidation of THFDM over Au/HT catalysts is thought to proceed through a step-wise oxidation of the alcohol groups.[12] First, one hydroxyl group is oxidized to an aldehyde, which is then rapidly oxidized to a carboxylic acid, forming the intermediate 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA).[12][13] Subsequently, the remaining alcohol group is oxidized to yield THFDCA.[12][13] The basic sites on the hydrotalcite support are believed to assist in the activation of the alcohol groups.

Experimental Protocol: Aerobic Oxidation of THFDM with Au/HT

This protocol outlines a typical procedure for the base-free aerobic oxidation of THFDM.

Materials:

-

Tetrahydrofuran-2,5-dimethanol (THFDM)

-

Au/Hydrotalcite (Au/HT) catalyst (e.g., 2 wt% Au)

-

Deionized water

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Air or oxygen source

-

Filtration system

-

Analytical equipment: HPLC

Catalyst Preparation (Au/HT via Deposition-Precipitation):

-

Hydrotalcite Synthesis: Prepare Mg-Al hydrotalcite with a specific Mg/Al molar ratio (e.g., 5) by co-precipitation of magnesium and aluminum nitrate salts with a solution of sodium carbonate and sodium hydroxide, maintaining a pH of 10.[15][16] Age the resulting gel, filter, wash thoroughly with water, and dry.[15]

-

Gold Deposition: Disperse the hydrotalcite support in an aqueous solution of HAuCl₄.[15] Adjust the pH to 10 with an ammonia solution to precipitate the gold hydroxide onto the support.[15]

-

Reduction and Calcination: Stir the suspension for several hours, followed by refluxing. Filter, wash, and dry the solid. Finally, calcine the material in air to obtain the Au/HT catalyst.[13]

Procedure:

-

Reactor Charging: Add 0.02 M THFDM aqueous solution (e.g., 30 mL) and the Au/HT catalyst to a high-pressure autoclave.

-

Pressurization: Seal the reactor and pressurize with air to 30 bar.

-

Reaction: Heat the reactor to the desired temperature (e.g., 110°C) with vigorous stirring (e.g., 600 rpm) for a specified duration (e.g., 7 hours).

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the pressure.

-

Product Analysis: Filter the reaction mixture to remove the catalyst. Analyze the filtrate by HPLC to determine the conversion of THFDM and the yield of THFDCA.

Data Summary: THFDM to THFDCA Oxidation

| Catalyst | Support | Temperature (°C) | Air Pressure (bar) | Time (h) | THFDM Conversion (%) | THFDCA Yield (%) | Reference |

| Au | Hydrotalcite (Mg/Al=1) | 110 | 30 | 7 | >89 | 91 | [13] |

| Au-Cu | Hydrotalcite | 90 | 30 | 5 | >72 | - | [13] |

Table 2: Performance of hydrotalcite-supported catalysts in the aerobic oxidation of THFDM.

Catalyst Performance and Reusability

For the industrial viability of these processes, the stability and reusability of the heterogeneous catalysts are critical.

-

FDCA Hydrogenation: Ru/Al₂O₃ catalysts have shown good stability and can be recycled multiple times with minimal loss of activity, making them promising for continuous processes.[9]

-

THFDM Oxidation: The deactivation of Au/HT catalysts can occur due to the sintering of gold nanoparticles and the adsorption of reaction products.[10][13] Further research into improving the stability of these catalysts is ongoing. Catalyst regeneration protocols, such as washing and drying, have been explored with varying degrees of success.[13]

Turnover Number (TON) and Turnover Frequency (TOF): These metrics are crucial for quantifying catalyst efficiency. TON represents the total number of moles of product formed per mole of active catalytic sites before deactivation, while TOF is the TON per unit of time.[3][4] Accurate determination of the number of active sites, often through chemisorption techniques, is necessary for calculating these values.[3]

Conclusion and Future Outlook

The synthesis of this compound from biomass represents a significant advancement in the pursuit of a sustainable chemical industry. Both the hydrogenation of FDCA and the oxidation of THFDM offer viable pathways to this valuable monomer, each with its own set of advantages and challenges.

The FDCA hydrogenation route benefits from the relatively well-established production of FDCA from various biomass sources. The development of robust and recyclable ruthenium-based catalysts has made this pathway highly efficient.

The THFDM oxidation route provides an elegant, base-free process in an aqueous medium, which is highly desirable from a green chemistry perspective. However, improving the long-term stability of the gold-based catalysts remains a key area for future research.

As the field progresses, the focus will likely be on the development of even more active, selective, and durable catalysts, as well as the optimization of integrated processes that minimize separation and purification steps. The transition from batch to continuous flow reactor systems will also be crucial for the large-scale, economically viable production of THFDCA. Ultimately, the successful commercialization of bio-based THFDCA will play a pivotal role in reducing our reliance on fossil fuels and paving the way for a new generation of sustainable polymers and materials.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. helgroup.com [helgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. research.rug.nl [research.rug.nl]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis and Characterization of Hydrotalcite and Hydrotalcite Compounds and their Application as a Base Catalyst for Aldol Condensation Reaction – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Spectroscopic Data Analysis of Tetrahydrofuran-2,5-dicarboxylic Acid

For researchers, chemists, and professionals in drug development, a comprehensive understanding of a molecule's structure and purity is paramount. Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a bio-based platform chemical with significant potential in the polymer and pharmaceutical industries, exists as two key diastereomers: cis-THFDCA and trans-THFDCA. The distinct spatial arrangement of the carboxylic acid groups in these isomers leads to different physical and chemical properties, making their accurate characterization essential. This technical guide provides an in-depth analysis of the spectroscopic data of THFDCA, offering a framework for its identification, differentiation, and quantification.

Introduction to this compound and its Stereoisomers

This compound is a saturated heterocyclic compound typically synthesized from the hydrogenation of 2,5-furandicarboxylic acid (FDCA), which in turn can be derived from renewable biomass sources like 5-(hydroxymethyl)furfural (HMF). Its structure, comprising a five-membered tetrahydrofuran ring with carboxylic acid functional groups at the 2 and 5 positions, allows for the existence of two diastereomers: cis, where the carboxylic acid groups are on the same side of the ring, and trans, where they are on opposite sides.

The stereochemistry of THFDCA significantly influences its application, particularly in polymerization, where the geometry of the monomer dictates the resulting polymer's properties. Therefore, robust analytical methods are required to distinguish and quantify these isomers. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for this purpose.

cis-Tetrahydrofuran-2,5-dicarboxylic acid structure and stereochemistry.

An In-depth Technical Guide to the Structure and Stereochemistry of cis-Tetrahydrofuran-2,5-dicarboxylic Acid

Introduction

cis-Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a saturated heterocyclic compound of significant interest in the fields of polymer chemistry and sustainable materials science. As the hydrogenated derivative of 2,5-furandicarboxylic acid (FDCA), a prominent bio-based platform chemical, THFDCA serves as a crucial monomer for producing a new generation of bio-derived polymers such as polyesters, polyamides, and polyurethanes.[1][2] Its rigid, non-planar structure imparts unique thermal and mechanical properties to these materials. Furthermore, THFDCA is a valuable precursor for the synthesis of other industrially important chemicals, including adipic acid, which is a key component in the production of nylon.[1] This guide provides a detailed examination of the molecular structure and, most critically, the stereochemical nuances of the cis-isomer of tetrahydrofuran-2,5-dicarboxylic acid.

Molecular Structure and Identification

The fundamental structure of THFDCA consists of a five-membered saturated ether ring (a tetrahydrofuran core) substituted with two carboxylic acid groups at the C2 and C5 positions.

-

IUPAC Name: cis-oxolane-2,5-dicarboxylic acid[4]

-

Synonyms: 2,5-Anhydro-3,4-dideoxy-erythro-hexaric acid, cis-2,5-Biscarboxytetrahydrofuran[3]

-

CAS Number: 2240-81-5[6]

The molecule's properties and reactivity are dictated by the interplay between the flexible ether ring and the two polar carboxylic acid functional groups.

Core Focus: Stereochemistry of the cis-Isomer

The stereochemistry of this compound is its most defining feature. The carbon atoms at positions 2 and 5 are both chiral centers, as they are each attached to four different groups (H, COOH, O, and the rest of the carbon chain). This gives rise to the possibility of stereoisomerism.

The cis Configuration and its Implication: A Meso Compound

The prefix "cis" denotes that the two carboxylic acid substituents are located on the same face of the tetrahydrofuran ring.[7] This specific spatial arrangement has a profound consequence: cis-tetrahydrofuran-2,5-dicarboxylic acid is a meso compound.

A meso compound is a molecule that contains multiple stereocenters but is achiral overall due to the presence of an internal plane of symmetry.[8] In the case of the cis-isomer, a plane of symmetry can be drawn through the oxygen atom and the midpoint of the C3-C4 bond. This plane effectively divides the molecule into two identical, mirror-image halves.

Key characteristics of a meso compound, all of which apply to cis-THFDCA, include:

-

Two or more stereocenters are present (C2 and C5).

-

An internal plane of symmetry exists.

-

The stereochemistry of the chiral centers cancels out; if one center is assigned an (R) configuration, the other will be (S).

-

The molecule is superimposable on its mirror image and is, therefore, optically inactive (it does not rotate plane-polarized light).[8]

This is in stark contrast to the trans-isomer, where the carboxylic acid groups are on opposite faces of the ring. The trans-isomer lacks an internal plane of symmetry and thus exists as a pair of non-superimposable mirror images, or enantiomers, which are optically active. The meso nature of the cis-isomer is a critical consideration in its synthesis, purification, and application, as it results in a single, achiral product.

Synthetic Methodologies

The production of THFDCA is primarily achieved through two bio-based routes: the catalytic hydrogenation of FDCA or the selective oxidation of tetrahydrofuran-2,5-dimethanol (THFDM).[1] The latter provides an excellent example of a sustainable catalytic process.

Experimental Protocol: Selective Aerobic Oxidation of THFDM to THFDCA

This protocol is based on the work demonstrating a sustainable route using a heterogeneous gold catalyst.[9] The choice of a gold-based catalyst is driven by its high activity and selectivity for the oxidation of primary alcohols to carboxylic acids in an aqueous medium, using air as a green oxidant. This avoids the need for harsh, stoichiometric oxidants or organic solvents.

1. Catalyst Preparation (Hydrotalcite-Supported Gold Nanoparticles)

-

Hydrotalcite (HT) is suspended in water.

-

An aqueous solution of HAuCl₄ is added to the suspension.

-

The mixture is heated to 80°C for 6 hours with vigorous stirring, then stirred overnight at room temperature.

-

The resulting solid is filtered, washed extensively with water, and dried overnight at 85°C.

-

The dried powder is ground and calcined under air at 200°C for 5 hours to yield the final Au/HT catalyst.[9]

2. Reaction Procedure

-

A high-pressure reactor is charged with a 0.02 M aqueous solution of tetrahydrofuran-2,5-dimethanol (THFDM).

-

The prepared Au/HT catalyst is added (e.g., a THFDM/Au molar ratio of 40:1).[9]

-

The reactor is sealed, pressurized with air to 30 bar, and heated to 110°C.

-

The reaction mixture is stirred vigorously (e.g., 600 rpm) for 7 hours.

-

After the reaction, the reactor is cooled to room temperature and depressurized.

3. Product Isolation and Purification

-

The catalyst is removed from the reaction mixture by filtration.

-

The resulting aqueous solution containing THFDCA can be used directly or the product can be isolated by solvent evaporation and subsequent purification techniques like recrystallization.

The process is self-validating as the reaction progress and product purity can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR spectroscopy.[9]

Caption: Workflow for the synthesis of cis-THFDCA via catalytic oxidation.

Physicochemical Properties and Data

Quantitative data for cis-tetrahydrofuran-2,5-dicarboxylic acid is summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2240-81-5 | [6] |

| Molecular Formula | C₆H₈O₅ | [3][4][] |

| Molecular Weight | 160.12 g/mol | [3][4][] |

| Appearance | White Solid | |

| Boiling Point | 425.5°C at 760 mmHg | [] |

| Density | 1.535 g/cm³ | [] |

| Purity (Typical) | >97% | [10] |

Applications in Research and Drug Development

The unique structural and stereochemical properties of cis-THFDCA make it a highly valuable building block for materials and pharmaceutical research.

-

Bio-based Polymers: As a saturated, bicyclic diacid, THFDCA is an excellent substitute for petroleum-derived monomers like terephthalic acid. Its incorporation into polyesters (analogous to PET) and polyamides creates polymers with enhanced rigidity, higher glass transition temperatures, and improved gas barrier properties, making them suitable for advanced packaging and engineering applications.[1]

-

Chemical Intermediate: THFDCA serves as a direct precursor for the synthesis of adipic acid, a high-volume chemical used in the production of Nylon 6,6. This bio-based route offers a sustainable alternative to the conventional fossil fuel-based process.[1] It is also used to produce adipate esters, which function as biodegradable plasticizers.[1]

-

Scaffold in Drug Design: In drug development, rigid cyclic structures are often sought to control the conformation of a molecule, thereby enhancing its binding affinity and selectivity for a biological target. The well-defined cis-stereochemistry of THFDCA provides a predictable and rigid scaffold upon which more complex pharmacologically active molecules can be constructed.

Conclusion

cis-Tetrahydrofuran-2,5-dicarboxylic acid is more than just a saturated derivative of FDCA; it is a stereochemically distinct molecule with significant potential. Its defining characteristic is its nature as a meso compound, which renders it achiral despite the presence of two stereocenters. This feature, combined with its bio-based origin and rigid structure, makes it a highly attractive monomer for the development of sustainable high-performance polymers and a versatile platform for the synthesis of valuable chemicals. For researchers and professionals in materials science and drug development, a thorough understanding of its structure and stereochemistry is essential for harnessing its full potential.

References

- 1. sugar-energy.com [sugar-energy.com]

- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 6338-43-8 | FT28127 [biosynth.com]

- 4. This compound | C6H8O5 | CID 237334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2240-81-5|cis-Tetrahydrofuran-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 7. Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans and cis- and trans- Linalyl Oxides. [combichemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. calpaclab.com [calpaclab.com]

Biological activities of Tetrahydrofuran-2,5-dicarboxylic acid and its derivatives.

An In-depth Technical Guide to the Biological Activities of Tetrahydrofuran-2,5-dicarboxylic Acid and Its Derivatives

Introduction to this compound (THFDCA)

This compound (THFDCA) is a bio-based platform chemical that has garnered significant attention for its potential applications in the synthesis of sustainable polymers and as a precursor to valuable industrial chemicals.[1] Structurally, it is a saturated heterocyclic dicarboxylic acid with the molecular formula C₆H₈O₅.[2][3] The tetrahydrofuran ring provides a stable, non-aromatic core, and the two carboxylic acid groups offer versatile points for chemical modification, particularly for polymerization reactions.

Physicochemical Properties

The properties of THFDCA make it a suitable monomer for various polymerization processes.

| Property | Value |

| Molecular Formula | C₆H₈O₅ |

| Molecular Weight | 160.12 g/mol [3] |

| Melting Point | 106-109 °C[1] |

| Boiling Point | 425.5 °C[1] |

| Relative Density | 1.535 g/mL[1] |

Synthesis from Biomass

A key advantage of THFDCA is its potential to be synthesized from renewable biomass resources, positioning it as a sustainable alternative to petroleum-derived chemicals. The primary route for its synthesis involves the conversion of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars.[4][5]

The synthesis of THFDCA from HMF is a two-step process:

-

Hydrogenation of HMF: The furan ring and the aldehyde group of HMF are reduced to form tetrahydrofuran-2,5-dimethanol (THFDM). This step is typically carried out using a catalyst such as Palladium on alumina (Pd/Al₂O₃).[4]

-

Oxidation of THFDM: The two hydroxyl groups of THFDM are then oxidized to carboxylic acids to yield THFDCA. This oxidation can be achieved using various catalytic systems, including gold nanoparticle catalysts supported on hydrotalcite.[4]

Synthesis of THFDCA from HMF.

Role as a Bio-based Platform Chemical

The primary application of THFDCA is as a monomer for the production of bio-based polyesters, polyamides, and polyurethanes.[1][6] These polymers have potential applications in packaging, textiles, and engineering plastics. Notably, polyesters derived from THFDCA are being explored as alternatives to petroleum-based plastics like polyethylene terephthalate (PET).[7][8][9]

Biological Activities of Tetrahydrofuran and Furan Derivatives

While THFDCA itself is primarily valued as a chemical building block, its structural relatives, particularly furan and dihydrofuran derivatives, have shown a range of interesting biological activities. This section will explore the anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives.

Anticancer Activity

Several studies have reported the synthesis of novel 2,5-dihydrofuran derivatives and their evaluation as potential anticancer agents.[10][11] These compounds have been shown to exert cytotoxic effects against various human cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC₅₀ Values | Reference(s) |

| Novel 2,5-dihydrofuran derivatives | HeLa, SW480, A-549, QGY-7701 | Varies by compound; some in the low micromolar range. | [10] |

| Ciminalum-4-thiazolidinone hybrids | Leukemia, Colon, CNS, Ovarian | Submicromolar to low micromolar range. | [12] |

| Furan- and Furopyrimidine-based derivatives | A549, HT-29, HepG2, MCF-7 | 6.66 µM to 8.51 µM for the most potent compounds. | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic potential of chemical compounds.[14][15]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

References

- 1. sugar-energy.com [sugar-energy.com]

- 2. This compound | 6338-43-8 | Benchchem [benchchem.com]

- 3. This compound | C6H8O5 | CID 237334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 6338-43-8 | FT28127 [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. specialchem.com [specialchem.com]

- 10. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. atcc.org [atcc.org]

A Senior Application Scientist's Guide to the Reaction Mechanism of Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA) Synthesis

Abstract

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a bio-based, saturated heterocyclic dicarboxylic acid emerging as a pivotal monomer for the synthesis of advanced polymers such as polyesters, polyamides, and polyurethanes.[1] Its saturated ring structure imparts increased flexibility and durability to polymers compared to its aromatic analogue, 2,5-furandicarboxylic acid (FDCA).[1] This technical guide provides an in-depth exploration of the primary synthesis routes to THFDCA, starting from the versatile biomass-derived platform chemical 5-hydroxymethylfurfural (HMF). We will dissect two major mechanistic pathways: (A) the sequential oxidation of HMF to FDCA followed by catalytic hydrogenation, and (B) the hydrogenation of HMF to an intermediate alcohol, tetrahydrofuran-2,5-dimethanol (THFDM), followed by oxidation. This document synthesizes current research to explain the causality behind catalyst selection, reaction conditions, and pathway intermediates, offering a comprehensive resource for researchers and professionals in drug development and polymer science.

Introduction: The Significance of THFDCA

The global shift towards a circular economy has catalyzed intensive research into renewable alternatives to petroleum-derived chemicals. Biomass-derived platform molecules are at the forefront of this transition, and THFDCA stands out as a promising candidate. It serves as a direct precursor to valuable chemicals like adipic acid, a key component in nylon production, and as a monomer for creating novel bio-based polymers with enhanced thermal and mechanical properties.[1][2] The primary methods for its production involve the catalytic transformation of HMF, a compound readily accessible from the dehydration of C6 sugars.[3] Understanding the intricate reaction mechanisms governing its synthesis is paramount for optimizing production efficiency, catalyst design, and process scalability.

There are two principal strategies for synthesizing THFDCA from HMF, each with distinct intermediates, catalysts, and mechanistic considerations:

-

Route A: HMF → 2,5-Furandicarboxylic Acid (FDCA) → THFDCA

-

Route B: HMF → Tetrahydrofuran-2,5-dimethanol (THFDM) → THFDCA

This guide will meticulously detail the reaction pathways, catalytic systems, and underlying chemical principles for both routes.

Route A: The Sequential Oxidation-Hydrogenation Pathway

This established two-step route leverages the well-studied chemistry of FDCA, a significant bio-monomer in its own right, often referred to as a "sleeping giant" of the renewable chemical industry.

Step 1: Catalytic Oxidation of HMF to 2,5-Furandicarboxylic Acid (FDCA)

The conversion of HMF to FDCA is a complex cascade reaction involving the sequential oxidation of both the hydroxymethyl and formyl functional groups.[4] The reaction proceeds through several key intermediates, and the dominant pathway is heavily influenced by the reaction conditions and catalyst choice.[3][5][6]

Mechanism and Intermediates:

The oxidation process involves two competing initial steps, leading to two primary mechanistic pathways that ultimately converge to produce FDCA.[3][4][7]

-

HMFCA Pathway: The aldehyde group of HMF is oxidized first to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) . This pathway is generally favored in alkaline solutions, where hydroxide ions facilitate the attack on the carbonyl carbon.[6][8]

-

DFF Pathway: The primary alcohol group of HMF is oxidized first to an aldehyde, yielding 2,5-diformylfuran (DFF) .[3][4]

Both HMFCA and DFF are subsequently oxidized to 5-formyl-2-furancarboxylic acid (FFCA) , which is the final intermediate before the formation of FDCA.[5][6] The oxidation of FFCA to FDCA is often considered the rate-limiting step in the overall process.[9]

Caption: Reaction pathways for the catalytic oxidation of HMF to FDCA.

Catalytic Systems:

A variety of catalytic systems have been developed for this transformation, ranging from noble metals to metal-free approaches.

-

Noble Metal Catalysts: Supported platinum (Pt), palladium (Pd), and gold (Au) catalysts are highly effective, demonstrating good activity under relatively mild conditions.[5][8] The choice of support material is critical. For instance, basic supports like hydrotalcite (HT) can significantly enhance catalytic performance. The OH⁻ groups on the hydrotalcite surface are believed to attack the carbonyl group in HMF, facilitating dehydrogenation to form the carboxyl group.[8][10]

-

Noble Metal-Free Catalysts: To reduce costs, significant research has focused on catalysts based on earth-abundant metals. Mixed oxides, such as those containing copper-manganese (Cu-Mn) or cobalt-iron (Co-Fe), have shown promise as effective catalysts for all steps of the reaction cascade.[4]

-

Homogeneous Catalysis: The TEMPO/NaClO/KBr system in a single aqueous phase provides an efficient metal-free route. TEMPO acts as the primary catalyst, achieving quantitative conversion of HMF and 100% yield of FDCA under optimal conditions.[9]

Step 2: Catalytic Hydrogenation of FDCA to THFDCA

The second step in this route involves the saturation of the furan ring of FDCA to yield THFDCA. This step is challenging due to the need for high selectivity to prevent unwanted side reactions, such as over-hydrogenation or ring-opening.[11]

Mechanism and Catalysis:

The hydrogenation of the furan ring is a catalytic process that proceeds via the sequential addition of hydrogen atoms to the carbon atoms of the ring.[12] Density functional theory (DFT) studies on Pd(111) surfaces suggest that the reaction proceeds through dihydrofuran (DHF) as an intermediate before forming the fully saturated tetrahydrofuran (THF) ring.[12][13]

-

Catalysts: Palladium and Ruthenium-based catalysts are commonly employed for this transformation. A Pd/SiO₂ catalyst has been used, though often in corrosive acetic acid.[11] More recent work has focused on catalysts like Ru/Al₂O₃, which can efficiently hydrogenate FDCA in water under H₂ pressure.[14][15]

-

Reaction Conditions: The reaction is typically carried out in a solvent such as water or acetic acid at elevated temperatures (e.g., 30-80°C) and hydrogen pressures (e.g., 3.1 MPa).[11][14] The choice of solvent can significantly impact catalyst performance and product separation.

Caption: Catalytic hydrogenation pathway from FDCA to THFDCA.

Route B: The Hydrogenation-Oxidation Pathway

A newer, alternative strategy involves first reducing HMF completely to tetrahydrofuran-2,5-dimethanol (THFDM) and then oxidizing THFDM to THFDCA. This route has been presented as a more sustainable option, potentially offering a better environmental factor (E-factor) by avoiding challenging selective hydrogenations and corrosive solvents.[11][16][17]

Step 1: Catalytic Hydrogenation of HMF to THFDM

This initial step involves the complete saturation of the furan ring and the reduction of both the aldehyde and hydroxymethyl groups of HMF. This is a less selective but high-yielding transformation. Using catalysts like Pd/Al₂O₃ in ethanol, THFDM can be obtained in nearly quantitative yields (>99%) at a significant scale.[11][16]

Step 2: Selective Aerobic Oxidation of THFDM to THFDCA

The subsequent oxidation of the two primary alcohol groups of THFDM to carboxylic acids yields the final THFDCA product.

Mechanism and Catalysis:

This aerobic oxidation is performed in water using supported gold nanoparticle catalysts.[11][16] The reaction proceeds through a mono-acid intermediate, 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA) , before full oxidation to THFDCA.[11][16]

-

Catalysts: Hydrotalcite (HT)-supported gold (Au/HT) and bimetallic gold-copper (Au-Cu/HT) catalysts have proven highly effective.[11][16] The basicity of the HT support and the gold nanoparticle size are critical factors influencing catalyst performance.[16] Bimetallic Au-Cu catalysts have demonstrated enhanced activity, allowing for lower reaction temperatures.[11]

-

Reaction Conditions: A key advantage of this route is the use of water as a green solvent. The reaction is typically conducted at elevated temperatures (e.g., 110°C) under pressurized air (e.g., 30 bar) without the need for a homogeneous base.[11][16][17] Excellent yields of THFDCA (up to 91%) have been achieved with this method.[11][16]

Caption: Sustainable synthesis pathway for THFDCA via a THFDM intermediate.

Data Presentation & Experimental Protocols

Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the key steps in THFDCA synthesis.

| Synthesis Step | Starting Material | Catalyst System | Conditions | Conversion (%) | Product Yield (%) | Reference |

| HMF → FDCA | HMF | Pt/C | 90°C, 1 bar O₂, aq. NaOH | ~100% | 86.4% | [5] |

| HMF → FDCA | HMF | Au/HT | 110°C, 30 bar air, water | >89% | 91% (THFDCA via THFDM) | [11] |

| HMF → FDCA | HMF | Pd/HT | Ambient pressure, water | >99.9% | >99.9% | [10] |

| HMF → FDCA | HMF | TEMPO/NaClO/KBr | RT, water | 100% | 100% | [9] |

| FDCA → THFDCA | FDCA | Pd/SiO₂ | Acetic Acid | - | 88% | [11] |

| FDCA → THFDCA | FDCA | Ru/Al₂O₃ | 80°C, 3.1 MPa H₂, water | High | High | [14][15] |

| THFDM → THFDCA | THFDM | Au/HT-3 | 110°C, 30 bar air, water | >89% | 91% | [11] |

Experimental Protocols

The protocols described below are representative methodologies derived from the literature and serve as a self-validating system for achieving the described transformations.

Protocol 1: Aerobic Oxidation of THFDM to THFDCA using Au/HT Catalyst[11]

-

Catalyst Preparation (Deposition-Precipitation):

-

Prepare a gold solution by dissolving HAuCl₄·3H₂O in deionized water.

-

Add a hydrotalcite (HT) support to the gold solution under vigorous stirring.

-

Adjust the pH to the desired value (e.g., 7-8) by adding an aqueous NaOH solution dropwise to precipitate Au(OH)₃ onto the support.

-

Age the suspension for 1 hour at room temperature, then filter and wash thoroughly with deionized water until chloride-free.

-

Dry the catalyst overnight at 85°C and subsequently calcine under an air flow at 200°C for 5 hours.

-

-

Catalytic Reaction:

-

Charge a high-pressure batch reactor with the prepared Au/HT catalyst (e.g., ~0.17 g) and a 0.02 M aqueous solution of tetrahydrofuran-2,5-dimethanol (THFDM) (30 mL).

-

Seal the reactor, purge with air, and then pressurize to 30 bar with air.

-

Heat the reactor to 110°C while stirring at 600 rpm.

-

Maintain the reaction for 7 hours.

-

After the reaction, cool the reactor to room temperature, depressurize, and collect the reaction mixture.

-

-

Product Analysis:

-

Separate the catalyst from the liquid product mixture by centrifugation or filtration.

-

Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine the conversion of THFDM and the yield of THFDCA and the intermediate THFCA.

-

Use ¹H NMR to determine the cis/trans isomer ratio of the product.

-

Protocol 2: Hydrogenation of FDCA to THFDCA using Ru/Support Catalyst[14]

-

Reaction Setup:

-

Load a high-pressure reactor with 1.0 wt% FDCA (0.202 g), the Ru/support catalyst (0.1635 g), and deionized water (20 mL).

-

Seal the reactor and purge it several times with H₂ gas.

-

-

Hydrogenation:

-

Pressurize the reactor with H₂ to 3.1 MPa.

-

Heat the reactor to the desired temperature (e.g., 30°C, 50°C, or 80°C) with constant stirring.

-

Maintain the reaction for 4 hours.

-

-

Analysis:

-

After the reaction period, cool the reactor to room temperature and carefully vent the H₂ pressure.

-

Filter the reaction mixture to remove the solid catalyst.

-

Analyze the filtrate by HPLC to quantify the conversion of FDCA and the yield of THFDCA.

-

Conclusion and Authoritative Grounding

The synthesis of THFDCA from the bio-based platform chemical HMF is achievable through two primary mechanistic routes, each with distinct advantages and challenges.

-

The sequential oxidation-hydrogenation route (Route A) is well-established but can be hampered by the challenging selective hydrogenation of FDCA, which may require harsh solvents and can suffer from lower selectivity.[11]

-

The hydrogenation-oxidation route (Route B) represents a newer, highly promising alternative. It proceeds with high-yielding steps, utilizes water as a green solvent, and avoids corrosive reagents, resulting in an improved environmental profile.[11][16][17] The development of highly active and stable catalysts, such as the Au-Cu/HT system, is key to the success of this pathway.[11]

Future research should focus on enhancing catalyst longevity, reducing catalyst deactivation pathways such as sintering and product adsorption, and developing continuous flow processes to improve the industrial viability of THFDCA production.[11][16] The continued development of these synthesis mechanisms is critical for unlocking the full potential of THFDCA as a sustainable building block for the next generation of high-performance biopolymers.

References

- 1. sugar-energy.com [sugar-energy.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Noble Metal-Based Catalysts for Selective Oxidation of HMF to FDCA: Progress in Reaction Mechanism and Active Sites [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. research.rug.nl [research.rug.nl]

- 17. [PDF] Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to this compound Using Hydrotalcite-Supported Gold Catalysts | Semantic Scholar [semanticscholar.org]

The Thermal Degradation Profile of Tetrahydrofuran-2,5-dicarboxylic Acid: A Technical Guide for Researchers

Introduction: The Promise of a Bio-Derived Building Block

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is emerging as a significant bio-derived platform chemical with considerable potential in the polymer industry. As a saturated heterocyclic dicarboxylic acid, it offers a unique combination of rigidity from its cyclic structure and flexibility from the tetrahydrofuran ring, making it an attractive monomer for the synthesis of novel polyesters and polyamides. The performance and processing of these polymers are intrinsically linked to the thermal stability of the THFDCA monomer. Understanding its thermal degradation profile is therefore paramount for drug development professionals and material scientists aiming to harness its full potential. This guide provides an in-depth technical overview of the anticipated thermal degradation of THFDCA, outlines robust analytical methodologies for its characterization, and proposes a plausible degradation mechanism based on fundamental chemical principles.

Section 1: Anticipated Thermal Stability and Degradation Profile of THFDCA

While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively available in peer-reviewed literature, a theoretical profile can be constructed based on the known thermal behavior of its constituent functional groups: a dicarboxylic acid and a cyclic ether.

The thermal degradation of THFDCA is expected to be a multi-stage process, primarily involving decarboxylation and the subsequent decomposition of the tetrahydrofuran ring.

Table 1: Predicted Thermal Degradation Stages of this compound

| Degradation Stage | Predicted Temperature Range (°C) | Primary Process | Expected Mass Loss (%) | Gaseous Byproducts |

| Stage 1 | 200 - 300 | Decarboxylation of the two carboxylic acid groups. | ~51.7% | Carbon Dioxide (CO₂) |

| Stage 2 | > 300 | Decomposition and fragmentation of the tetrahydrofuran ring. | Variable | Water (H₂O), Carbon Monoxide (CO), various hydrocarbons |

Note: These values are theoretical estimations and require experimental verification.

The initial and most significant degradation event is predicted to be the loss of both carboxylic acid groups as carbon dioxide. The decarboxylation of carboxylic acids is a well-documented thermal process.[1][2][3][4][5] The temperature at which this occurs can be influenced by the molecular structure. For dicarboxylic acids, the proximity of the two acid groups can influence the ease of decarboxylation.

Following decarboxylation, the remaining tetrahydrofuran ring is expected to degrade at higher temperatures. The cleavage of the C-O bonds within the ether ring is a high-energy process.[6][7] The degradation of the tetrahydrofuran moiety likely proceeds through a complex series of reactions, including ring-opening and fragmentation, leading to the evolution of volatile products such as water, carbon monoxide, and various small hydrocarbon chains.

Section 2: Proposed Thermal Degradation Mechanism of THFDCA

The thermal degradation of this compound is hypothesized to proceed via a two-step mechanism. The initial step involves the decarboxylation of the acid groups, followed by the decomposition of the tetrahydrofuran ring at higher temperatures.

Step 1: Decarboxylation

Upon heating, the carboxylic acid groups of THFDCA are expected to undergo decarboxylation, releasing two molecules of carbon dioxide. This process is likely to be the primary contributor to the initial mass loss observed in thermogravimetric analysis. The stability of the resulting intermediate will influence the temperature at which decarboxylation occurs.

Step 2: Tetrahydrofuran Ring Scission and Fragmentation

Subsequent to decarboxylation, the resulting tetrahydrofuran structure will degrade at elevated temperatures. The C-O bonds in the ether are the most likely points of initial cleavage. This ring-opening can be initiated by thermal energy, leading to the formation of radical species that can then undergo a cascade of fragmentation reactions.

Caption: Proposed two-stage thermal degradation pathway of THFDCA.

Section 3: Experimental Protocols for Thermal Analysis

To empirically determine the thermal degradation profile of THFDCA, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the principal analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

Experimental Workflow for TGA

Caption: A typical experimental workflow for Thermogravimetric Analysis.

Step-by-Step TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground THFDCA powder into a clean TGA pan (platinum or alumina is recommended).

-

Instrument Setup: Place the sample pan in the TGA instrument's autosampler or furnace.

-

Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Program the instrument to heat the sample at a linear rate (a standard rate is 10 °C/min) to a final temperature well above the expected final decomposition (e.g., 600 °C).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass are key parameters to be determined.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on the enthalpy of decomposition.

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of THFDCA into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere Control: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Equilibrate the sample at a starting temperature. Program a heat-cool-heat cycle. For example, heat from 30 °C to a temperature above the expected melting point at a rate of 10 °C/min, cool at the same rate, and then reheat.

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area can be integrated to determine the enthalpy of the transition.

Section 4: Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of thermal degradation, TGA can be coupled with other analytical techniques such as Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS). This provides real-time analysis of the evolved gases as the sample decomposes, allowing for the confirmation of the proposed degradation mechanism. For instance, the detection of a strong absorbance band for CO₂ in the FTIR spectrum coinciding with the initial mass loss in the TGA would provide strong evidence for decarboxylation.[8]

Conclusion: A Foundation for Material Innovation

While direct experimental data on the thermal degradation of this compound remains to be extensively published, a scientifically sound, theoretical profile can be proposed based on established chemical principles. The anticipated multi-stage degradation, initiated by decarboxylation followed by ring scission, provides a solid framework for researchers. The detailed experimental protocols outlined in this guide offer a clear path for the empirical validation and refinement of this profile. A thorough understanding of the thermal behavior of THFDCA is a critical enabler for the rational design and processing of novel, sustainable polymers, paving the way for advancements in materials science and drug delivery systems.

References

- 1. jackwestin.com [jackwestin.com]

- 2. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]

- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 4. Decarboxylation - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

The Ascendant Platform Chemical: A Technical Guide to Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)

Abstract

This technical guide provides a comprehensive overview of Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a promising bio-based platform chemical. As the world seeks sustainable alternatives to petroleum-derived molecules, THFDCA emerges as a versatile building block for high-performance polymers and a precursor to valuable industrial chemicals. This document delves into the synthesis, properties, and potential applications of THFDCA, with a particular focus on its role in the development of novel polyesters and polyamides. Detailed experimental protocols and in-depth analysis are provided to support researchers, scientists, and drug development professionals in harnessing the potential of this innovative molecule.

Introduction: The Imperative for Bio-Based Platform Chemicals

The transition to a bio-based economy necessitates the development of platform chemicals derived from renewable resources. These molecules serve as fundamental building blocks for a vast array of products, from polymers to pharmaceuticals. Among the most promising candidates is this compound (THFDCA), a saturated heterocyclic dicarboxylic acid.[1][2] Derived from biomass-derived 5-hydroxymethylfurfural (HMF), THFDCA offers a sustainable alternative to petroleum-based dicarboxylic acids like terephthalic acid.[3]

The saturated tetrahydrofuran ring in THFDCA imparts unique properties to the polymers derived from it, including enhanced flexibility and durability compared to its aromatic counterpart, 2,5-furandicarboxylic acid (FDCA).[1] This guide will explore the synthesis of THFDCA from bio-based precursors, its key physicochemical properties, and its significant potential in the synthesis of advanced polymers and other valuable chemicals.

Synthesis of this compound (THFDCA)

THFDCA is primarily synthesized through two main routes originating from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF). The first route involves the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), followed by the selective hydrogenation of the furan ring. The second, more direct route, involves the hydrogenation of HMF to tetrahydrofuran-2,5-dimethanol (THFDM), which is then oxidized to THFDCA.

Route 1: Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA)

The catalytic hydrogenation of FDCA to THFDCA is a critical step in producing this saturated dicarboxylic acid. This process requires careful selection of catalysts and reaction conditions to achieve high yields and selectivity, avoiding over-hydrogenation or ring-opening side reactions.

Materials:

-

2,5-Furandicarboxylic acid (FDCA)

-

Deionized water

-

Ruthenium on Alumina (Ru/Al2O3) catalyst (5 wt%)

-

Hydrogen gas (H2)

-

High-pressure autoclave reactor

Procedure:

-

A solution of FDCA (1.0 wt%) is prepared in deionized water.

-

The FDCA solution and the Ru/Al2O3 catalyst are loaded into a high-pressure autoclave reactor.

-

The reactor is sealed and purged with nitrogen gas to remove any air.

-

The reactor is then pressurized with hydrogen gas to 3.1 MPa.

-

The reaction mixture is heated to a temperature between 30°C and 80°C and stirred for 4 hours.

-

After the reaction, the reactor is cooled to room temperature and depressurized.

-

The catalyst is separated from the reaction mixture by filtration.

-

The resulting solution containing THFDCA can be used for subsequent reactions or the THFDCA can be isolated by evaporation of the solvent.

Quantitative Data for FDCA Hydrogenation:

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | FDCA Conversion (%) | THFDCA Yield (%) | Reference |

| Ru/Al2O3 | 30-80 | 3.1 | 4 | High | Up to 99% (as an intermediate) | [4] |

Causality Behind Experimental Choices: The choice of a ruthenium-based catalyst is crucial for the efficient hydrogenation of the furan ring while preserving the carboxylic acid groups. The reaction is typically carried out in water as a green solvent. The temperature and pressure are optimized to ensure complete conversion of FDCA to THFDCA while minimizing side reactions.

Route 2: Oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM)

An alternative and efficient route to THFDCA involves the oxidation of tetrahydrofuran-2,5-dimethanol (THFDM). THFDM is readily obtained from the hydrogenation of HMF.[3] This pathway offers a sustainable route to THFDCA, starting from a bio-based feedstock.

Materials:

-

Tetrahydrofuran-2,5-dimethanol (THFDM)

-

Deionized water

-

Hydrotalcite-supported gold nanoparticle catalyst (Au/HT)

-

Pressurized air

-

Stainless-steel autoclave

Procedure:

-

A 0.02 M aqueous solution of THFDM is prepared.

-

The THFDM solution and the Au/HT catalyst are placed in a stainless-steel autoclave.

-

The reactor is sealed and pressurized with air to 30 bar.

-

The reaction mixture is heated to 110°C and stirred at 600 rpm for 7 hours.

-

After the reaction, the reactor is cooled to room temperature and depressurized.

-

The catalyst is removed by filtration.

-

The product, THFDCA, is isolated from the aqueous solution.

Quantitative Data for THFDM Oxidation:

| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | THFDM Conversion (%) | THFDCA Yield (%) | Reference |

| Au/HT | 110 | 30 | 7 | >99 | 91 | [3][5] |

Causality Behind Experimental Choices: The use of a hydrotalcite-supported gold catalyst is effective for the selective oxidation of the primary alcohol groups of THFDM to carboxylic acids using air as a green oxidant. The reaction is performed in water, avoiding the use of hazardous organic solvents. The elevated temperature and pressure are necessary to achieve a high conversion and yield of THFDCA.

Synthesis Pathways Diagram:

Caption: Synthesis routes to THFDCA from HMF.

Physicochemical Properties of THFDCA

Understanding the fundamental properties of THFDCA is essential for its application in polymer synthesis and other chemical transformations.

Key Physicochemical Properties of THFDCA:

| Property | Value | Reference |

| Molecular Formula | C6H8O5 | [6] |

| Molecular Weight | 160.12 g/mol | [2][6] |

| Melting Point | 106-109 °C | [1] |

| IUPAC Name | oxolane-2,5-dicarboxylic acid | [6][7] |

| CAS Number | 6338-43-8 | [2][6] |

Applications of THFDCA as a Bio-Based Platform Chemical

The unique structure of THFDCA, with its saturated heterocyclic ring and two carboxylic acid functional groups, makes it a versatile platform for the synthesis of a variety of valuable chemicals and polymers.

Monomer for High-Performance Polymers

THFDCA is a promising monomer for the production of bio-based polyesters and polyamides. The saturated nature of the tetrahydrofuran ring imparts greater flexibility and durability to the resulting polymers compared to those derived from the aromatic FDCA.[1]

Polyesters derived from THFDCA are expected to exhibit improved mechanical and thermal properties, making them suitable for a wide range of applications, from packaging to engineering plastics.

Experimental Workflow for THFDCA-based Polyester Synthesis:

Caption: Workflow for THFDCA-based polyester synthesis.

While specific data for THFDCA-based polyesters is still emerging, a comparison with the well-studied FDCA-based polyester, poly(ethylene furanoate) (PEF), is insightful.

Comparison of Properties of PEF and PET:

| Property | Poly(ethylene furanoate) (PEF) | Poly(ethylene terephthalate) (PET) | Reference |

| Glass Transition Temperature (Tg) | ~75-80 °C | ~74 °C | [8][9] |

| Melting Temperature (Tm) | ~210-215 °C | ~265 °C | [8][9] |

| Young's Modulus | Higher than PET | - | [8] |

| CO2 Barrier | 31 times less permeable than PET | - | [8] |

The introduction of the flexible tetrahydrofuran ring in place of the rigid furan ring is expected to lower the glass transition temperature and melting point while potentially improving toughness and ductility.

THFDCA can be reacted with diamines to produce bio-based polyamides with potentially enhanced properties. The saturated ring structure may lead to polyamides with improved flexibility and solubility compared to their aromatic counterparts.

Precursor to Adipic Acid

A significant application of THFDCA is its conversion to adipic acid, a key monomer in the production of Nylon 6,6.[4][10][11] This bio-based route to adipic acid offers a sustainable alternative to the conventional petroleum-based process.

Experimental Protocol: Synthesis of Adipic Acid from THFDCA

Materials:

-

This compound (THFDCA)

-

Propionic acid (solvent)

-

Hydroiodic acid (HI)

-

Hydrogen gas (H2)

-

High-pressure reactor

Procedure:

-

THFDCA is dissolved in propionic acid in a high-pressure reactor.

-

Hydroiodic acid is added to the solution.

-

The reactor is pressurized with hydrogen gas.

-

The reaction is heated to 160°C.

-

After the reaction, the mixture is cooled and the adipic acid is isolated.

This metal-free system achieves high yields of adipic acid, demonstrating a viable green pathway to this important industrial chemical.[10][11][12]

Adipic Acid Synthesis Pathway:

Caption: Conversion of THFDCA to Adipic Acid.

Potential in Drug Development

While research into the direct pharmaceutical applications of THFDCA is still in its nascent stages, its precursor, FDCA, has shown promise in drug delivery systems. FDCA has been investigated for its ability to improve the solubility and stability of poorly water-soluble drugs by forming amorphous solid dispersions and drug-polymer matrices.[13] Given the structural similarities and the added flexibility of the tetrahydrofuran ring, THFDCA and its derivatives represent an unexplored but potentially fruitful area for research in medicinal chemistry and drug delivery. The dicarboxylic acid functionality allows for the synthesis of various esters and amides, which could be explored as pro-drugs or as building blocks for novel therapeutic agents.

Conclusion and Future Outlook

This compound stands out as a highly promising bio-based platform chemical with the potential to significantly contribute to a more sustainable chemical industry. Its synthesis from renewable resources, coupled with its unique structural features, opens up a wide range of applications, from the creation of novel high-performance polymers to the production of key industrial chemicals like adipic acid.

Further research is needed to fully elucidate the structure-property relationships of THFDCA-based polymers and to explore their performance in various applications. The development of more efficient and scalable synthetic routes will also be crucial for its commercial viability. As the demand for sustainable materials and chemicals continues to grow, THFDCA is poised to play a pivotal role in the transition to a circular bio-economy.

References

- 1. sugar-energy.com [sugar-energy.com]

- 2. This compound | 6338-43-8 | FT28127 [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. research.rug.nl [research.rug.nl]

- 6. This compound | C6H8O5 | CID 237334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 6338-43-8 | Benchchem [benchchem.com]

- 8. A Perspective on PEF Synthesis, Properties, and End-Life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. sarchemlabs.com [sarchemlabs.com]

Methodological & Application

Application Notes & Protocol: Synthesis of High-Performance Polyesters from Bio-Derived Tetrahydrofuran-2,5-dicarboxylic Acid

Abstract